The compound falls under the category of heterocyclic compounds, which are characterized by containing at least one atom in the ring that is not carbon. In this case, the nitrogen atom in the pyridine ring qualifies it as a heterocycle. Its molecular formula is , with a molar mass of approximately 313.37 g/mol .
The synthesis of 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine typically involves several key steps:
The molecular structure of 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine can be analyzed using various techniques:
The presence of both furan and pyridine rings contributes to its unique electronic properties, influencing its reactivity and interaction with biological targets.
2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine can participate in various chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or alter its physicochemical properties.
The mechanism of action for 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine is not fully elucidated but is believed to involve interactions with specific biological targets:
The physical and chemical properties of 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine include:
These properties are essential for understanding how the compound behaves under various conditions, influencing its application in research and development.
The applications of 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine span several fields:
2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) name 2-methyl-5-[3-(4-methylsulfonylphenyl)furan-2-yl]pyridine. Its chemical structure integrates three distinct ring systems: a 2-methylpyridine moiety, a central furan ring, and a 4-(methylsulfonyl)phenyl group (Figure 1). The compound carries the CAS Registry Number 307531-96-0 and a molecular formula of C₁₇H₁₅NO₃S, corresponding to a molecular weight of 313.37 g/mol [1] [2] [6].
Alternative names include:
Table 1: Structural Identification Summary
Property | Value |
---|---|
Systematic Name | 2-Methyl-5-[3-(4-methylsulfonylphenyl)furan-2-yl]pyridine |
CAS Number | 307531-96-0 |
Molecular Formula | C₁₇H₁₅NO₃S |
Molecular Weight | 313.37 g/mol |
Key Functional Groups | Pyridine, Furan, Methylsulfonylphenyl |
The methylsulfonyl (–SO₂CH₃) group at the para-position of the phenyl ring confers polarity and hydrogen-bond-accepting capability, while the furan and pyridine rings contribute π-conjugation and planarity. These features are critical for molecular recognition in biological targets [6] [9].
This compound epitomizes the strategic fusion of five-membered (furan) and six-membered (pyridine) heterocycles—a design principle central to modern medicinal chemistry. Pyridine derivatives have been pharmacologically significant since the 20th century, exemplified by vitamins (e.g., niacin) and antihypertensives (e.g., nifedipine) [4]. Furan-containing compounds, historically sourced from natural products (e.g., furfural from pentoses), gained synthetic prominence via methods like the Paal-Knorr condensation (1884), which constructs furans from 1,4-dicarbonyl precursors [8].
The integration of methylsulfonylphenyl groups emerged in the 1990s with cyclooxygenase-2 (COX-2) inhibitors, such as etoricoxib. The methylsulfonyl moiety enhances target affinity through electrostatic interactions with COX-2’s secondary pocket. Consequently, 2-methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine represents a synergistic hybridization of heterocyclic motifs optimized for drug-receptor binding [4] [6].
Table 2: Evolution of Key Heterocyclic Motifs in Drug Design
Heterocycle | Historical Significance | Modern Application |
---|---|---|
Pyridine | Nicotinamide synthesis (1930s); Dihydropyridine calcium channel blockers (1970s) | Kinase inhibitors; COX-2 inhibitors |
Furan | Paal-Knorr synthesis (1884); Natural product isolations (e.g., furanoflavonoids) | Antivirals; COX-2 inhibitor scaffolds |
Methylsulfonylphenyl | Introduced in COX-2 inhibitors (e.g., rofecoxib, 1999) | Enhances binding affinity to hydrophobic pockets |
2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine is pharmacologically significant as Etoricoxib impurity P—a characterized byproduct in the synthesis of the COX-2 inhibitor etoricoxib [2] [6]. Its structural attributes align with key drug-design principles:
Table 3: Physicochemical Properties Relevant to Drug Design
Property | Value/Descriptor | Implication for Drug Design |
---|---|---|
Molecular Weight | 313.37 g/mol | Within Lipinski's "Rule of Five" limits |
Calculated LogP | 2.8 (moderate lipophilicity) | Balanced membrane permeability |
Hydrogen Bond Acceptors | 4 (pyridine N, SO₂, furan O) | Enhanced target engagement |
Rotatable Bonds | 3 | Conformational flexibility control |
Topological Polar Surface Area | 68.6 Ų | Moderate solubility profile |
Source: Computed properties from ChemicalBook [6]
The compound exemplifies rational heterocyclic hybridization in optimizing pharmacokinetic and pharmacodynamic profiles. Its synthesis involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the furan-pyridine and methylsulfonylphenyl fragments—a method pivotal for constructing sterically hindered biaryl systems [4] [8]. Beyond COX-2 applications, furan-pyridine hybrids are explored as antivirals and kinase inhibitors, underscoring their versatility in hit-to-lead optimization [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7